Ammonium perfluorovalerate
Description
Contextualization of Perfluorinated Carboxylic Acids (PFCAs) within the Broader PFAS Class
Per- and polyfluoroalkyl substances (PFAS) are a large and diverse class of synthetic chemicals characterized by the presence of carbon-fluorine bonds, which are among the strongest in organic chemistry. vulcanchem.com This structural feature imparts exceptional stability to PFAS compounds, making them resistant to heat, water, and oil. vulcanchem.com Within this broad class, perfluorinated carboxylic acids (PFCAs) are a significant subgroup. PFCAs consist of a perfluoroalkyl chain of varying length attached to a carboxylic acid functional group. Ammonium (B1175870) perfluorovalerate is the ammonium salt of perfluorovaleric acid (PFPeA), a five-carbon PFCA. vulcanchem.comnih.gov
Significance of Short-Chain Perfluorinated Carboxylic Acids in Environmental Science
Historically, much of the research and regulatory focus on PFAS has been on long-chain compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS), due to their persistence, bioaccumulation potential, and association with adverse health effects. nih.govservice.gov.uk In response to restrictions on these long-chain PFAS, industries have increasingly used short-chain PFAS, such as PFPeA, as alternatives. nih.govservice.gov.uk Short-chain PFCAs, typically defined as those with fewer than eight carbon atoms, were initially thought to be less bioaccumulative. nih.govsanbornhead.com However, their high mobility in water, persistence, and widespread detection in the environment have raised new concerns, leading to a surge in research on their environmental fate and potential impacts. service.gov.ukmdpi.com
Research Trajectories and Knowledge Gaps Pertaining to Ammonium Perfluorovalerate (PFPeA)
This compound, as a salt of PFPeA, is relevant to the study of short-chain PFAS contamination. While research on PFPeA is growing, there are still knowledge gaps. mst.dk Much of the existing data is extrapolated from studies on its longer-chain homologues, PFOA and perfluorohexanoic acid (PFHxA). industrialchemicals.gov.au Specific toxicological data for PFPeA remains limited. mst.dk Future research is needed to better understand its behavior in the environment, its potential for bioaccumulation in various organisms, and the efficacy of different methods for its removal from contaminated water sources. vulcanchem.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
68259-11-0 |
|---|---|
Molecular Formula |
C5HF9O2.H3N C5H4F9NO2 |
Molecular Weight |
281.08 g/mol |
IUPAC Name |
azanium;2,2,3,3,4,4,5,5,5-nonafluoropentanoate |
InChI |
InChI=1S/C5HF9O2.H3N/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14;/h(H,15,16);1H3 |
InChI Key |
QGKJZVRFHDAXTC-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
Origin of Product |
United States |
Environmental Occurrence and Source Apportionment of Perfluorovalerate
Global and Regional Distribution Patterns of Perfluorovalerate in Environmental Matrices
Perfluorovalerate is a ubiquitous environmental contaminant, detected in diverse environmental compartments across the globe, from industrialized regions to remote areas like the Arctic. industrialchemicals.gov.au Its distribution is largely influenced by its high water solubility and mobility, as well as atmospheric transport of volatile precursors. industrialchemicals.gov.auservice.gov.uk
Aquatic Systems (e.g., surface water, groundwater, marine water, drinking water, wastewater)
PFPeA has been frequently identified in a range of aquatic environments. Due to their high water solubility and persistence, oceans, groundwater, and surface waters act as major global sinks for many PFAS compounds. nih.gov
Surface Water: Monitoring of European rivers has detected PFPeA. For instance, the River Rhine, upstream of significant industrial activity, showed a mean concentration of 3.65 ng/L. industrialchemicals.gov.au In Spain's Llobregat River system, the mean concentration of PFPeA was found to be 0.40 ng/L. industrialchemicals.gov.au A study of rivers surrounding a landfill in China reported PFPeA concentrations ranging from 20.3 to 144.6 ng/L near the discharge source. nih.govresearchgate.net Similarly, water samples from the Upper Mississippi River Basin in the USA had a median concentration of 0.71 ng/L for PFPeA. industrialchemicals.gov.au
Groundwater: As highly mobile compounds, short-chain PFAS like PFPeA can readily travel through soil and accumulate in groundwater. service.gov.uk Studies in the United States and Sweden have identified PFPeA in both municipal and industrial groundwater wells, indicating pollution from diverse industrial sectors. mdpi.com Research near biosolid application sites in Pennsylvania, USA, also found detectable concentrations of various PFAS, including short-chain compounds, in groundwater. mdpi.com
Marine Water: The presence of PFPeA has been confirmed in marine environments, including the Arctic Ocean. industrialchemicals.gov.au Sea spray aerosols are considered a significant pathway for the transfer of PFAS from seawater to the atmosphere, contributing to their long-range transport and deposition in remote locations. nih.gov
Drinking Water: Analyses of drinking water samples across Europe, Canada, the USA, Japan, India, and China have detected PFPeA. industrialchemicals.gov.au However, a 2025 study in Reykjavik, Iceland, found that PFPeA concentrations in drinking water were minimal, with most samples below detection limits, highlighting the effectiveness of their source water protection. nih.gov
Table 1: Reported Concentrations of Perfluorovalerate (PFPeA) in Aquatic Systems
Terrestrial Systems (e.g., soils, sediments, biosolids)
PFAS contamination in terrestrial systems occurs through various pathways, including atmospheric deposition and the application of biosolids. itrcweb.org Soils and sediments can then act as secondary sources, releasing PFAS into groundwater and surface water. itrcweb.org
Soils: The application of biosolids to agricultural land is a known source of PFAS in soil. sierraclub.org A study of ten northeastern US farms found significantly higher concentrations of PFAS in soils treated with biosolids compared to untreated control fields. nih.gov The study also noted that short-chain PFCAs, including PFPeA, were more mobile and moved through the soil, potentially reaching shallow groundwater. nih.gov In a greenhouse study, pea fruit grown in soil amended with industrially impacted biosolids had a PFPeA concentration of 46 ng/g. epa.gov
Sediments: Sediments in rivers and other water bodies can accumulate PFAS. In a study around a landfill in China, the total PFAS concentrations in sediment ranged from 9.5 to 58.8 ng/g. nih.gov While long-chain PFAS like PFOA and PFOS were predominant in the sediments, short-chain compounds such as PFPeA were found at lower proportions, reflecting their higher mobility in the water phase. nih.gov
Biosolids: Biosolids, the solid organic matter recovered from wastewater treatment, can contain significant levels of PFAS. sierraclub.orgnebiosolids.org Since WWTPs receive waste from both domestic and industrial sources, a wide array of chemicals, including PFAS, become concentrated in the resulting sludge. sierraclub.org The land application of these biosolids as fertilizer can transfer PFAS into the soil and subsequently into the broader environment and food chain. epa.govsierraclub.org
Table 2: Reported Concentrations of Perfluorovalerate (PFPeA) in Terrestrial Systems
Atmospheric Compartments (e.g., air, precipitation, aerosols)
The atmosphere is a key pathway for the long-range transport and global distribution of PFAS. industrialchemicals.gov.auau.dk Volatile precursor compounds can be transported over long distances before degrading into more persistent forms like PFPeA. copernicus.orgcoventry.ac.uk
Air: Atmospheric monitoring has confirmed the presence of PFPeA in the air. A nationwide study in China found that PFPeA was one of the major PFAS detected, with a mean concentration of 4.95 pg/m³ and a detection frequency of 84.8%. copernicus.org The study noted that concentrations of perfluorocarboxylic acids (PFCAs) tended to decrease as the carbon chain length increased. copernicus.org Sources of atmospheric PFAS include direct industrial emissions and the degradation of volatile precursors. copernicus.orgnih.gov
Precipitation: Wet deposition via rain and snow is a primary mechanism for removing atmospheric PFAS and delivering them to terrestrial and aquatic ecosystems. au.dknih.gov Studies have detected various PFAS, including short-chain compounds, in rainwater. nih.gov The presence of these compounds in precipitation, even in remote areas, underscores the importance of atmospheric transport. au.dk
Aerosols: Due to their low volatility, ionic PFAS like PFPeA are expected to be primarily associated with atmospheric aerosols. copernicus.org Sea spray aerosol (SSA) has been identified as a significant source of PFAAs to the atmosphere, particularly in coastal regions. nih.gov The bursting of bubbles at the sea surface ejects these compounds into the air, where they can be transported over long distances. nih.gov
Table 3: Reported Concentrations of Perfluorovalerate (PFPeA) in Atmospheric Compartments
Identification of Direct Anthropogenic Emission Sources
The presence of PFPeA and other PFAS in the environment is a direct result of human activity, stemming from both industrial manufacturing and the use of commercial products. mdpi.comnih.gov
Industrial Manufacturing Processes (e.g., fluoropolymer production)
Fluoropolymer manufacturing is a major source of PFAS emissions. diva-portal.orgitrcweb.org Historically, long-chain compounds like PFOA were used as processing aids in the production of fluoropolymers such as Polytetrafluoroethylene (PTFE). europa.eupfasfree.org.uk Following the phase-out of PFOA due to environmental and health concerns, the industry has shifted to using alternative processing aids, including short-chain PFAS. industrialchemicals.gov.aupfasfree.org.uk
The manufacturing process can lead to the release of these non-polymeric PFAS into the environment through wastewater and air emissions. mdpi.comdiva-portal.org In response to regulatory pressure and voluntary commitments, the fluoropolymer industry in Europe has been working to reduce these emissions. fluoropolymers.eu These efforts include implementing advanced abatement technologies and modifying production processes to minimize the environmental footprint. diva-portal.orgfluoropolymers.eu Besides fluoropolymer production, PFAS are also used in other industrial applications, such as semiconductor manufacturing and chrome plating, which can contribute to their release into the environment. itrcweb.orgepa.gov
Commercial Product Applications
PFAS are valued for their unique properties, including thermal stability and water and oil repellency, leading to their use in a vast array of commercial and consumer products. copernicus.orgmdpi.com These products serve as diffuse sources of PFAS, releasing them into the environment during their use and disposal. service.gov.ukmdpi.com
Key applications that contribute to environmental PFAS contamination include:
Aqueous Film-Forming Foams (AFFF): Used for extinguishing flammable liquid fires, particularly at airports, military bases, and firefighting training facilities, AFFF is a major point source of PFAS contamination in soil and groundwater. service.gov.uknih.govepa.gov
Food Packaging: The grease-resistant properties of PFAS make them suitable for use in fast-food wrappers, paper plates, and other food contact materials. nih.govmdpi.com
Textiles and Carpets: PFAS are applied as surface treatments to provide stain and water resistance to carpets, upholstery, and apparel. copernicus.org
Industrial Surfactants and Pesticides: The chemical stability and surface-active properties of PFAS lead to their use in various industrial processes and as additives in some pesticide formulations. mdpi.comcopernicus.org
The disposal of these products in landfills is another significant pathway for PFAS to enter the environment, as they can leach from the waste and contaminate landfill leachate, which can then impact surface and groundwater. service.gov.uknih.gov
Waste Management Facilities (e.g., landfills, wastewater treatment plants)
Waste management facilities, such as landfills and wastewater treatment plants (WWTPs), are significant sources of per- and polyfluoroalkyl substances (PFAS), including perfluorovalerate (PFPeA), in the environment. cdmsmith.comnih.govservice.gov.ukmdpi.com
Landfills: Landfills receive a wide variety of consumer and industrial wastes that may contain PFAS. service.gov.uk Over time, these compounds can leach from the waste materials into the liquid that percolates through the landfill, known as leachate. cdmsmith.comrsc.org Studies have consistently detected PFAS in landfill leachate, with concentrations varying depending on the age of the landfill, the types of waste it contains, and other factors. cdmsmith.comnih.gov For instance, total PFAS concentrations in leachate have been found to be more than 10 times higher than in WWTP influent. rsc.org Short-chain PFAS like PFPeA are often prevalent in landfill leachate. nih.govacs.org The environmental conditions within a landfill, particularly the presence of biodegradable waste, can increase the transformation and leaching of PFAS. nih.gov It's estimated that while a majority of PFAS in municipal solid waste landfills remains within the waste mass, a portion is released through leachate and landfill gas. nih.gov
Wastewater Treatment Plants (WWTPs): WWTPs receive wastewater from various domestic, commercial, and industrial sources, which can all contribute to the PFAS load. mdpi.comitrcweb.org While WWTPs are designed to remove many pollutants, they are often not effective at removing persistent chemicals like PFAS. service.gov.uk In fact, some treatment processes can inadvertently increase the concentration of certain PFAS, like perfluoroalkyl acids (PFAAs), by transforming precursor compounds into these more stable forms. cdmsmith.com
Research has shown that WWTPs can be significant point sources of PFAS to the atmosphere through volatilization, particularly during aeration processes. nih.gov Studies have found elevated concentrations of various PFAS, including fluorotelomer alcohols (FTOHs) and perfluorinated carboxylic acids (PFCAs), in the air surrounding WWTPs. nih.gov For example, one study estimated yearly atmospheric emissions of total PFCs from a WWTP to be 2560 g/year . nih.gov The composition of PFAS can vary within the WWTP, with some studies showing perfluorooctane (B1214571) sulfonic acid (PFOS) to be dominant, followed by perfluorobutanoic acid (PFBA). nih.gov
The following table provides a summary of findings related to PFAS in waste management facilities:
| Facility Type | Key Findings | Dominant Compounds Mentioned | References |
|---|---|---|---|
| Landfills | Pervasive presence of PFAS in leachate at significant concentrations. cdmsmith.com Short-chain PFAS are often prevalent. nih.govacs.org Biodegradable waste can increase PFAS transformation and leaching. nih.gov | PFPeA, PFHxA, PFBS, PFOS | cdmsmith.comrsc.orgnih.govacs.org |
| Wastewater Treatment Plants (WWTPs) | Significant point sources of PFAS to the atmosphere. nih.gov Treatment processes can transform precursors into more stable PFAAs. cdmsmith.com Elevated PFC concentrations found near aeration tanks. nih.gov | FTOHs, PFCAs, PFOS, PFBA | cdmsmith.comnih.gov |
Characterization of Indirect Environmental Formation Pathways
Atmospheric Oxidation of Volatile Precursors (e.g., fluorotelomer alcohols, sulfonamides)
Volatile precursor compounds, such as fluorotelomer alcohols (FTOHs) and perfluorooctane sulfonamides (FOSAs) and their derivatives, can be released into the atmosphere from various sources. nih.govmst.dk Once in the atmosphere, these precursors can undergo long-range transport and be chemically transformed into PFAAs through oxidation processes. mst.dkresearchgate.net
The primary oxidant in the atmosphere responsible for this transformation is the hydroxyl radical (OH). mst.dkresearchgate.net The atmospheric oxidation of FTOHs is a well-studied pathway that leads to the formation of a series of perfluorinated carboxylic acids (PFCAs), including perfluorovalerate. researchgate.netresearchgate.netnih.gov For example, the atmospheric oxidation of 8:2 fluorotelomer alcohol (8:2 FTOH) has been shown to produce perfluorooctanoic acid (PFOA) and other shorter-chain PFCAs. nih.gov The yield of specific PFCAs from the oxidation of FTOHs can depend on environmental conditions. researchgate.net
Smog chamber studies have demonstrated that the degradation of FTOHs in the atmosphere can yield a homologous series of PFCAs. researchgate.net This atmospheric degradation is considered a likely contributor to the widespread presence of PFCAs in the environment, even in remote regions like the Arctic. researchgate.netnih.gov
The following table summarizes key information on the atmospheric oxidation of volatile precursors:
| Precursor Type | Transformation Process | Resulting Products | Key Findings | References |
|---|---|---|---|---|
| Fluorotelomer Alcohols (FTOHs) | Atmospheric oxidation by hydroxyl radicals (OH) | Perfluorinated Carboxylic Acids (PFCAs), including PFPeA | A significant global source of persistent PFCAs. nih.gov The degradation pattern can explain the distinct contamination profile of PFCAs in arctic animals. researchgate.net | mst.dkresearchgate.netresearchgate.netnih.gov |
| Sulfonamides | Atmospheric oxidation | Perfluoroalkyl Sulfonic Acids (PFSAs) and potentially PFCAs | Volatile precursors to PFOS and other perfluorinated compounds. mst.dk | mst.dk |
Biotransformation of Polyfluorinated Precursors in Environmental Media
In addition to atmospheric processes, polyfluorinated precursor compounds can be transformed into persistent PFAAs through biological processes in various environmental media, such as soil, sediment, and activated sludge in wastewater treatment plants. itrcweb.orgutoronto.caresearchgate.netsecure-platform.com
Numerous studies have reported the aerobic biotransformation of various precursor compounds, with relatively rapid kinetics. itrcweb.org This process involves the cleavage of carbon-fluorine (C-F) bonds and the degradation of non-fluorinated functional groups through processes like oxidation, dealkylation, and defluorination, ultimately forming shorter-chained PFAAs. researchgate.net
For example, the aerobic biodegradation of 8:2 FTOH has been shown to produce PFOA and other telomer acids. utoronto.ca The proposed mechanism involves the oxidation of the FTOH to a telomer aldehyde, which is then further transformed to the corresponding acid. utoronto.ca This biotransformation has been observed in microbial enrichment cultures and municipal wastewater treatment sludge. utoronto.ca
The biotransformation of PFAA precursors is a key process influencing the occurrence and distribution of PFAAs in the environment. researchgate.net It is an additional source of these persistent compounds in settings like sewage treatment plants, where precursor compounds in activated sludge bioreactors can be transformed. researchgate.net
Source Apportionment Methodologies in Environmental Monitoring
To effectively manage and mitigate PFAS contamination, it is crucial to identify and quantify the contributions of different sources. Source apportionment methodologies are scientific tools used for this purpose.
Receptor-Based Models (e.g., Chemical Mass Balance, Positive Matrix Factorization, Principal Component Analysis)
Receptor-based models are statistical tools that analyze the chemical composition of environmental samples to identify and quantify the contributions of various pollution sources. researchgate.netnih.govcopernicus.orgnih.gov These models are based on the principle that the chemical fingerprint of a sample is a combination of the chemical fingerprints of the sources that contributed to it.
Commonly used receptor models for PFAS source apportionment include:
Positive Matrix Factorization (PMF): PMF is a multivariate factor analysis technique that decomposes a data matrix of species concentrations into two matrices: factor contributions and factor profiles. epa.goveuropa.eursc.orgeeer.org It has been successfully applied to identify sources of PFAAs in the atmosphere and other environmental media. copernicus.org For example, a study in China used PMF to identify four sources of PFAAs in the atmosphere: PFOS-based products, products based on PFOA and perfluorononanoic acid (PFNA), degradation products of fluorotelomer-based products, and an unknown source. copernicus.org
Principal Component Analysis (PCA): PCA is a statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. researchgate.netnih.gov In the context of PFAS source apportionment, PCA can be used to identify patterns and relationships between different PFAS compounds, which can then be linked to specific sources. researchgate.netnih.gov
Chemical Mass Balance (CMB): The CMB model uses the known chemical profiles of sources to estimate their contribution to the measured concentrations at a receptor site. eeer.org
These models have been shown to be effective in identifying PFAS exposure sources in various studies. researchgate.netnih.gov
Isomer Profiling for Source Differentiation
The analysis of the isomeric composition of PFAS can be a powerful tool for differentiating between different manufacturing sources and environmental pathways. nih.govpublish.csiro.auresearchgate.net Different manufacturing processes, such as electrochemical fluorination (ECF) and telomerization, produce distinct isomer profiles. nih.govpublish.csiro.au
Electrochemical Fluorination (ECF): This process, used historically, results in a mixture of linear and branched isomers. nih.govpublish.csiro.au
Telomerization: This process, which is more common in current manufacturing, typically produces primarily linear isomers. nih.govpublish.csiro.au
By analyzing the ratio of linear to branched isomers in an environmental sample, scientists can gain insights into the original source of the contamination. nih.govpublish.csiro.auoup.com For example, a higher proportion of branched isomers may suggest a contribution from older, ECF-derived products. nih.govresearchgate.net
Isomer profiling has been used to:
Differentiate between historical and contemporary sources of PFOA. nih.gov
Track contamination sources from facilities using aqueous film-forming foams (AFFF). publish.csiro.au
Understand the environmental fate and transport of PFAS, as different isomers can have different physical and chemical properties. nih.govnih.gov
However, it is important to note that isomer profiles can be altered in the environment due to differential transport and transformation processes, which can complicate source apportionment. nih.govnih.gov
Spatiotemporal Trend Analysis in Environmental Samples
The environmental presence of perfluorovalerate (PFPeA), the anionic component of ammonium (B1175870) perfluorovalerate, has been a subject of increasing scientific scrutiny. As a short-chain per- and poly-fluoroalkyl substance (PFAS), its distribution and temporal evolution in various environmental compartments offer insights into its sources, transport, and fate. This section analyzes the spatiotemporal trends of PFPeA in several key environmental media, drawing upon detailed research findings.
River Water
A study in the Delaware River in the United States also highlighted the presence of short-chain PFAS like PFPeA. In 2015, the maximum concentration of PFPeA was recorded at 22.9 ng/L. nj.gov This indicates the prevalence of shorter-chain PFAS in waterways, even as concentrations of longer-chain compounds like PFOA and PFOS have shown declines. nj.gov
In Canada, monitoring of drinking water sources, which often rely on river water, has shown an increasing trend of PFPeA concentrations between 2013 and 2020. canada.ca A 2023 pilot study by the Government of Canada detected PFPeA in drinking water at a high frequency, with a median concentration of approximately 0.06 to 0.35 ng/L in treated water. canada.ca In Ontario, PFPeA was detected in 51% of drinking water samples, with a median concentration of 1.0 ng/L and a maximum of 15 ng/L. canada.ca
A two-season monitoring campaign in four Portuguese rivers found that PFPeA, along with other short-chain PFAS, was detected, with concentrations generally being lower in the winter due to higher river flow and a dilution effect. mdpi.com However, in the Antuã River, the highest concentration of a related short-chain compound, PFBA, was reported during the wet season at 22.6 ng L⁻¹, suggesting that rainfall can lead to increased runoff of these substances from surrounding soils. mdpi.com
In the Apies River in South Africa, PFPeA was not explicitly reported, but the study highlighted the presence of other short-chain PFAS and noted significant spatial and temporal variations in their concentrations between upstream and downstream locations over a 21-day sampling period. nih.gov
Table 1: Spatiotemporal Trends of Perfluorovalerate (PFPeA) in River Water
| Location | Time Period/Season | Matrix | Concentration of PFPeA (ng/L) | Key Findings | Citation |
|---|---|---|---|---|---|
| Jiulong River Estuary, China | Wet Season | Water | Dominant compound (52% ± 15% of total PFAS) | Significant seasonal variation with higher prevalence in the wet season. | nih.gov |
| Delaware River, USA | 2015 | Water | Maximum of 22.9 | Prevalence of short-chain PFAS like PFPeA noted. | nj.gov |
| Canada (Drinking Water Sources) | 2013-2020 | Drinking Water | Increasing trend | Significant increase in PFPeA concentrations over the study period. | canada.ca |
| Ontario, Canada | Not specified | Drinking Water | Median: 1.0, Maximum: 15 | Detected in 51% of samples. | canada.ca |
| Portuguese Rivers | Wet and Dry Seasons | Water | Generally lower in winter | Concentrations influenced by seasonal river flow and rainfall runoff. | mdpi.com |
Sediment Cores
Table 2: Historical Trends of Perfluorovalerate (PFPeA) in Sediment Cores
| Location | Time Period | Matrix | Key Findings for PFAS (including PFPeA) | Citation |
|---|---|---|---|---|
| Lake Hazen (High Arctic, Canada) | 1963-2011 | Sediment Core | Increasing fluxes of several PFASs observed. | nih.gov |
| Lake B35 (Low Arctic, Canada) | 1952-2009 | Sediment Core | Increasing fluxes of several PFASs observed. | nih.gov |
Wildlife
The bioaccumulation of PFAS in wildlife provides another lens through which to view their environmental trends. In a study of otters from England and Wales that died between 2007 and 2009, PFPeA (C5) was not detected in the liver samples. acs.org In contrast, longer-chain PFCAs and various PFSAs were detected in a high percentage of the samples. acs.org This suggests a lower bioaccumulation potential for PFPeA in this species compared to its longer-chain counterparts.
A study at Holloman Air Force Base in New Mexico found extraordinary levels of various PFAS in a wide range of vertebrate animals. biorxiv.org While the study focused on the high concentrations of compounds like PFOS and PFHxS, it highlights the potential for significant wildlife exposure in areas with concentrated PFAS sources. The detection of a broad range of PFAS in 20 of 23 vertebrate species sampled underscores the pervasive nature of these contaminants in local food webs. biorxiv.org
Table 3: Perfluorovalerate (PFPeA) Detection in Wildlife Samples
| Species | Location | Time Period of Sample Collection | Matrix | Detection of PFPeA | Key Findings | Citation |
|---|---|---|---|---|---|---|
| Otter (Lutra lutra) | England and Wales | 2007-2009 | Liver | Not Detected | Suggests lower bioaccumulation potential compared to long-chain PFAS. | acs.org |
| Various Vertebrates | Holloman Air Force Base, New Mexico, USA | Not specified | Tissues | Part of a broad range of detected PFAS | Demonstrates widespread contamination of local fauna at a site with high PFAS levels. | biorxiv.org |
Atmospheric Deposition
Atmospheric transport and deposition are significant pathways for the global distribution of PFAS. A study of air samples from Northwest Europe reported the presence of a variety of neutral and ionic PFAS. nih.gov While the study focused on PFOA and fluorotelomer alcohols as the predominant compounds in the particle and gas phases, respectively, it confirmed the atmospheric transport of a range of PFAS. nih.gov
In the Great Lakes region, a comprehensive study analyzed PFAS in precipitation, air, and lake water. nih.gov The median total PFAS concentration in precipitation across five sites was 3.1 ng/L, with short-chain PFCAs, including PFPeA, being particularly abundant. nih.gov This highlights the role of atmospheric deposition as a continuous source of these compounds to large water bodies. nih.gov
Table 4: Perfluorovalerate (PFPeA) in Atmospheric Samples
| Location | Time Period | Matrix | Concentration of Total PFAS (ng/L or pg/m³) | Key Findings Regarding Short-Chain PFCAs (including PFPeA) | Citation |
|---|---|---|---|---|---|
| Great Lakes Region, USA/Canada | 2021-2023 | Precipitation | Median: 3.1 ng/L | Short-chain PFCAs were particularly abundant. | nih.gov |
| Northwest Europe | Not specified | Air | PFOA: 1-818 pg/m³ (particulate) | Demonstrates atmospheric transport of various PFAS. | nih.gov |
Environmental Transformation and Degradation Pathways of Perfluorovalerate
Biological Transformation Pathways
Despite their high resistance, research has begun to identify specific conditions and microbial agents capable of transforming certain PFAS, offering potential pathways for bioremediation. The focus of these studies is often on identifying enzymes and metabolic routes that can overcome the stability of the fluorinated chain.
While many PFAS were initially considered non-biodegradable, an increasing number of studies show that microbial transformation is possible, though often slow and incomplete. nih.gov Microbial degradation is recognized as a potentially cost-effective and environmentally friendly approach for PFAS removal. nih.gov Research has identified that certain microbial consortia, such as those found in activated sludge, and specific bacterial strains like Pseudomonas and Acidimicrobium sp., can degrade some PFAS compounds. asm.org
The success of microbial degradation is highly dependent on the specific structure of the PFAS molecule. nih.gov Polyfluorinated substances, which contain some weaker carbon-hydrogen (C-H) bonds, are generally more susceptible to initial microbial attack than fully perfluorinated compounds like perfluorovalerate. mdpi.com However, even for perfluorinated structures, evidence of microbial defluorination is emerging. nih.govasm.org
Table 2: Summary of Selected Microbial PFAS Degradation Studies This table highlights key findings from research on the microbial transformation of various PFAS compounds.
| Microorganism/System | PFAS Compound(s) | Conditions | Key Finding | Reference |
| Acidimicrobium sp. A6 | PFOA & PFOS | Anaerobic | Up to 60% defluorination reported. | asm.org |
| Laccase from Pleurotus ostreatus | PFOA | Aerobic | ~50% degradation with 28% defluorination over 157 days. | asm.org |
| Activated Sludge Communities | Unsaturated FCAs | Anaerobic/Aerobic | Cooperation between anaerobic and aerobic microbes can achieve deeper defluorination. | ucr.edu |
| Gordonia sp. strain NB4-1Y | 6:2 FTS | Aerobic (Sulfur-limiting) | Degradation and defluorination observed. | chemrxiv.org |
The presence or absence of oxygen is a critical factor influencing the microbial degradation pathways of PFAS. nih.govnih.gov
Anaerobic Conditions: These oxygen-free environments are often crucial for initiating the breakdown of highly fluorinated compounds. ucr.edu A key mechanism under anaerobic conditions is reductive defluorination, where the C-F bond is broken by the addition of electrons. asm.orgnih.gov This process is often the necessary first step to make the molecule more susceptible to further degradation. ucr.edu A meta-analysis of 97 studies found that 46% of anaerobic experiments documented microbial defluorination. nih.gov
Aerobic Conditions: In the presence of oxygen, microorganisms can use different enzymatic pathways. nih.gov While direct aerobic attack on a perfluorinated chain is difficult, aerobic microbes are often effective at degrading the less-fluorinated intermediates produced during anaerobic degradation. ucr.edu The same meta-analysis showed that 51% of aerobic studies reported defluorination. nih.gov A combined anaerobic-aerobic sequential treatment is often proposed as a promising strategy for more complete mineralization of PFAS. ucr.edu
The biological breakdown of perfluorovalerate hinges on two primary processes: cleaving the C-F bond (defluorination) and breaking the C-C bond of the alkyl chain.
Defluorination: This is the critical, rate-limiting step in PFAS biodegradation. nih.gov It requires specialized enzymes capable of catalyzing the cleavage of the highly stable C-F bond. portlandpress.com Several classes of enzymes have been identified as having potential for this reaction, including:
Hydrolases: Such as haloacid dehalogenases, which catalyze the hydrolytic cleavage of carbon-halogen bonds. asm.org Fluoroacetate dehalogenase is a well-studied example that can break the C-F bond in fluoroacetate. nih.gov
Oxidoreductases: Enzymes like laccase and cytochrome P450 monooxygenases can oxidatively degrade PFAS. asm.org
Reductive Dehalogenases: These enzymes are key in anaerobic respiration, using fluorinated compounds as electron acceptors to facilitate reductive defluorination. asm.org
Carbon-Carbon Bond Oxidation: Once one or more fluorine atoms are removed, the carbon backbone becomes more vulnerable to cleavage. mdpi.com Microbial systems can employ oxidation reactions to shorten the carbon chain. nih.gov For example, after an initial reductive defluorination, pathways resembling the β-oxidation of fatty acids have been proposed, which would cleave two-carbon units from the carboxylic acid end of the molecule, leading to the formation of shorter-chain PFCAs. nih.govacs.org This stepwise process of defluorination followed by C-C bond cleavage can theoretically lead to the complete mineralization of the compound. mdpi.com
Microbial Degradation Studies and Mechanisms
Formation of Shorter-Chain PFCAs as Intermediates (e.g., PFPeA from PFOA/PFOS)
A primary transformation pathway for long-chain PFCAs, such as the widely studied perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), is their gradual breakdown into shorter-chain PFCAs. This process, often referred to as chain-shortening, results in the formation of compounds like perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), and perfluoropentanoic acid (PFPeA). encyclopedia.pubmdpi.com
This stepwise degradation, where one or more CF2 units are cleaved from the parent molecule, has been observed in various degradation techniques. For instance, during the photochemical degradation of PFOA, PFHpA is typically the first major intermediate, which is then further degraded to PFHxA, PFPeA, and perfluorobutanoic acid (PFBA). encyclopedia.pubmdpi.comscispace.com Similarly, electrochemical oxidation and plasma treatment of PFOA also yield a suite of shorter-chain PFCAs. researchgate.netiwaponline.com During the electrochemical oxidation of ion exchange resin regeneration waste, the concentrations of PFBA, PFPeA, and PFHxA were observed to increase, suggesting their formation from the degradation of longer-chain PFAAs or other precursor compounds. dtic.mil
The following table summarizes the formation of shorter-chain PFCAs from PFOA under different degradation conditions.
| Degradation Method | Parent Compound | Detected Shorter-Chain Intermediates | Reference(s) |
| Photochemical Degradation | PFOA | PFHpA, PFHxA, PFPeA, PFBA | mdpi.comscispace.com |
| Electrochemical Oxidation | PFOA | PFHpA, PFHxA, PFPeA, PFBA | encyclopedia.pubresearchgate.net |
| Plasma Treatment | PFOA | PFHpA, PFHxA, PFPeA, PFBA | iwaponline.com |
| Bacterial Biodegradation | PFOA | PFHpA, PFHxA, PFPeA | mdpi.com |
Role of Specific Microbial Consortia and Fungi
While PFAS are known for their resistance to biological degradation, certain specialized microorganisms have demonstrated the ability to transform them. nih.govnih.gov This biodegradation is a promising, cost-effective, and environmentally friendly approach to remediation. nih.gov
Pure bacterial strains from the Pseudomonas genus have been shown to degrade both PFOA and PFOS. In one study, Pseudomonas putida was found to biodegrade PFOA, leading to the formation of PFHpA, PFHxA, and PFPeA as intermediate products. mdpi.com Pseudomonas aeruginosa also transformed PFOA, primarily producing PFHxA. mdpi.com Another recently identified strain, Labrys portucalensis F11, isolated from contaminated soil, can metabolize over 90% of PFOS and also break down other PFAS, including some of the shorter-chain byproducts, after 100 days. buffalo.edu
| Microorganism | Parent Compound | Key Transformation Products | Reference(s) |
| Pseudomonas putida | PFOA | PFHpA, PFHxA, PFPeA | mdpi.com |
| Pseudomonas aeruginosa | PFOA | PFHxA | mdpi.com |
| Labrys portucalensis F11 | PFOS | Further degraded byproducts | buffalo.edu |
| Phanerochaete chrysosporium | 6:2 FTOH | 5:3 polyfluorinated carboxylic acid | escholarship.org |
Biotransformation of Precursor Compounds Yielding Perfluorocarboxylic Acids
A significant indirect source of PFCAs in the environment is the biotransformation of so-called "precursor" compounds. ca.gov These are polyfluoroalkyl substances that can be broken down by microorganisms to form the highly stable PFCAs. nih.gov Fluorotelomer alcohols (FTOHs) are a major class of these precursors. ca.gov
For example, 6:2 FTOH, which is used as a replacement for longer-chain substances, is known to biodegrade into shorter-chain PFCAs. mst.dk Aerobic biotransformation of 6:2 FTOH in activated sludge from wastewater treatment plants can yield both PFPeA and PFHxA. researchgate.net Studies with rat liver microsomes have shown that 6:2 FTOH metabolism produces several stable products, including perfluoropentanoate (PFPeA). ewg.org The biotransformation pathways often involve several intermediate metabolites, such as fluorotelomer carboxylic acids (FTCAs) and unsaturated fluorotelomer carboxylic acids (FTUCAs), before the final, persistent PFCA products are formed. mst.dkewg.org The yield of PFCAs from these precursors is often low, as the metabolic pathways can be complex with multiple branches. ca.govresearchgate.net
Advanced Chemical Degradation Processes
Due to the recalcitrance of PFAS, significant research has focused on developing destructive technologies capable of breaking the C-F bond. Advanced chemical degradation processes, particularly Advanced Oxidation Processes (AOPs), have shown promise for the complete mineralization of these compounds. nih.gov
Advanced Oxidation Processes (AOPs) for Perfluorinated Carboxylic Acid Mineralization
AOPs are characterized by the generation of highly reactive radical species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can effectively degrade persistent organic pollutants. nih.gov Techniques such as electrochemical oxidation and sonolysis have emerged as leading AOPs for PFAS destruction. nih.gov
Electrochemical oxidation is a robust technology that can degrade PFCAs under ambient conditions. rsc.org This process typically involves direct electron transfer from the PFCA molecule to a specialized anode, such as boron-doped diamond (BDD) or Magnéli phase titanium suboxide (Ti₄O₇). rsc.orgfrontiersin.org
The degradation mechanism is generally understood to begin with the transfer of an electron from the carboxylate head group of the PFCA to the anode. frontiersin.org This is followed by Kolbe decarboxylation, which removes the COO group as CO₂ and forms a perfluoroalkyl radical (CₙF₂ₙ₊₁•). researchgate.netfrontiersin.org This highly reactive radical can then undergo further reactions with hydroxyl radicals or water, leading to the cleavage of a CF₂ group and the formation of a shorter-chain PFCA. researchgate.net This process repeats, sequentially shortening the carbon chain until the compound is fully mineralized into fluoride (B91410) ions and carbon dioxide. researchgate.net
Studies have shown that the degradation rate of PFCAs via electrochemical oxidation is dependent on chain length, with PFOA degrading faster than shorter-chain compounds like PFBA. researchgate.net Research using Ti₄O₇ anodes demonstrated effective degradation of a range of PFCAs, including PFPeA. rsc.org
| Anode Material | Target Compound(s) | Key Findings | Reference(s) |
| Ti/SnO₂-Sb | PFOA | 90.3% degradation in 90 mins; formation of C2-C6 PFCAs. | researchgate.net |
| Ti/SnO₂-Sb with PMS | PFOA | Pseudo-first-order rate constant 3.84 times higher than without PMS. | nih.gov |
| Ti₄O₇ | PFOA, PFPeA, others | Effective degradation of multiple PFCAs; rate depends on chain length. | dtic.milrsc.org |
| BDD | PFOA, PFOS | High efficiency, but potential for byproduct formation and high cost. | rsc.org |
It is important to note that some research suggests the primary electrochemical mineralization pathway may not generate significant amounts of short-chain PFCAs as intermediates, but rather other polyfluorinated substances that are rapidly degraded. acs.org
Sonochemical degradation, or sonolysis, utilizes high-frequency ultrasound to create, expand, and implode microscopic cavitation bubbles in a liquid. mdpi.comnih.govnih.gov PFAS, being surfactants, accumulate at the air-water interface of these bubbles. The extreme temperatures (thousands of Kelvin) and pressures generated during the violent collapse of these bubbles cause the pyrolytic destruction of the PFAS molecules. mdpi.comnih.gov
The degradation rate of PFCAs via sonolysis is highly dependent on their chemical structure, particularly the length of the perfluorinated carbon chain. rsc.org Longer-chain PFCAs, being more hydrophobic, preferentially accumulate at the bubble interface, leading to faster degradation rates compared to their shorter-chain counterparts. mdpi.comrsc.org For example, the sonochemical degradation rate of PFOA (C8) is significantly higher than that of PFHxA (C6), PFPeA (C5), and PFBA (C4). rsc.org One study found the defluorination rate for PFPeA was 1.8 times lower than that of PFOA. rsc.org This makes sonolysis less efficient for treating water contaminated with short-chain PFAS like perfluorovalerate. temple.eduepa.gov The process ultimately mineralizes PFAS into fluoride ions, carbon monoxide, and carbon dioxide without the production of harmful byproducts. mdpi.comnih.gov
| PFAS Compound | Relative Defluorination Rate (vs. PFOA) | Reference |
| PFOA (C8) | 1.0 | rsc.org |
| PFHxA (C6) | ~0.9 (1.1-fold lower) | rsc.org |
| PFPeA (C5) | ~0.56 (1.8-fold lower) | rsc.org |
| PFBA (C4) | Not specified, but slower than longer chains | temple.eduepa.gov |
| PFOS (C8) | ~1.0 | rsc.org |
Advanced Reduction Processes (ARPs)
Advanced Reduction Processes (ARPs) are an emerging class of treatment technologies that utilize highly reactive reducing radicals, primarily the hydrated electron (eaq⁻), to degrade oxidized contaminants. nih.govnih.gov These processes are particularly promising for PFAS because the hydrated electron has a very high reduction potential, capable of breaking the strong C-F bonds. nih.gov
The UV/sulfite process, as discussed previously, is a key example of an ARP. The hydrated electrons generated in this system can initiate the degradation of PFCAs through two main pathways: direct C-F bond cleavage or decarboxylation followed by subsequent reactions of the resulting perfluoroalkyl radical. nih.gov The efficiency of ARPs is highly dependent on factors such as pH, the concentration of the reductant precursor (e.g., sulfite), and the presence of other water constituents that can scavenge the hydrated electrons. nih.govnih.gov Research indicates that alkaline conditions (pH > 9) are generally more favorable for PFAS degradation in UV/sulfite systems. acs.orgmdpi.com
: Thermal Degradation Processes
Thermal treatment methods are increasingly being investigated as a definitive solution for the destruction of persistent per- and polyfluoroalkyl substances (PFAS), including perfluorovalerate (PFPeA). These technologies leverage high temperatures to break the exceptionally strong carbon-fluorine bonds that characterize these compounds, aiming for complete mineralization into less harmful products like fluoride ions, carbon dioxide, and water. The effectiveness of thermal degradation is highly dependent on factors such as temperature, residence time, and the presence of other materials or catalysts. researchgate.netnsf.gov
High-Temperature Treatment and Pyrolysis
High-temperature treatment and pyrolysis represent key thermal strategies for the decomposition of PFPeA. Pyrolysis involves the thermal decomposition of substances in an oxygen-depleted environment. Research has shown that while PFPeA is resistant to degradation under moderate temperatures, sufficiently high heat can induce its breakdown. nih.govacs.org
Studies investigating the thermal stability of short-chain perfluoroalkyl carboxylic acids (PFCAs) like PFPeA have demonstrated that their decomposition pathways are complex. The process often begins with decarboxylation, the removal of the -COOH group, followed by the scission of C-C bonds in the perfluorinated alkyl chain. acs.orgnih.gov Computational and experimental results support that for PFPeA, the weakest C-C bond is the one between the alpha and beta carbons (the first and second carbons after the carboxyl group). nih.gov This C-C scission is considered an effective mechanism for its thermal decomposition. acs.orgnih.gov
The presence of adsorbents, such as granular activated carbon (GAC), has been shown to significantly enhance the thermal degradation of PFCAs. researchgate.netnsf.gov When PFPeA adsorbed onto GAC is heated, near-complete degradation (>98.59%) can be achieved at temperatures around 500°C in as little as 30 minutes. nih.govacs.org The porous structure of GAC can trap the PFAS molecules, increasing their residence time in the high-temperature zone and facilitating more complete destruction. researchgate.net However, complete defluorination generally requires temperatures of 700°C or higher; treatment at lower temperatures (below 500°C) may lead to the formation of smaller, volatile organofluorine byproducts. researchgate.net
The thermal degradation of PFPeA on GAC has been observed at temperatures as low as 200°C, although the reaction rates are slower. acs.org The process can lead to the formation of shorter-chain PFCAs, such as perfluorobutanoic acid (PFBA), trifluoroacetic acid (TFA), and perfluoropropionic acid (PFPrA), as intermediates before eventual mineralization at higher temperatures. nih.govacs.orgnih.gov
Table 1: Thermal Degradation of Perfluorovalerate (PFPeA) under Pyrolytic Conditions
| Parameter | Value/Observation | Temperature (°C) | Matrix | Reference |
| Degradation Efficiency | >98.59% | 500 | Resin Adsorbent | nih.govacs.org |
| Half-life | Decreases with increasing temperature | 200 - 400 | GAC | acs.org |
| Primary Decomposition Mechanism | C-C scission in the perfluorinated backbone | >200 | GAC / Neat | acs.orgnih.gov |
| Key Intermediate Products | Perfluorobutanoic acid (PFBA), Trifluoroacetic acid (TFA) | 200 | GAC | nih.govnih.gov |
| Minimum Temperature for Complete Defluorination | >700 | GAC | researchgate.net |
Flash Joule Heating (FJH) Applications
Flash Joule Heating (FJH) is an emerging and highly promising ultra-fast thermal treatment technology for the complete destruction of PFAS, including compounds like perfluorovalerate. chemrxiv.org The process involves passing a short, intense pulse of electricity through a conductive material, such as spent granular activated carbon (GAC) laden with PFAS. chemrxiv.orggoogle.com This rapidly heats the material to temperatures exceeding 2700°C in milliseconds. chemrxiv.org
This extreme temperature is sufficient to break all the C-F and C-C bonds within the PFAS molecule, leading to its complete mineralization. chemrxiv.org Research has demonstrated that FJH can treat PFAS-laden GAC, converting the fluorine from the PFAS into stable, non-toxic fluoride salts with a conversion efficiency of over 96%. chemrxiv.org
A significant advantage of the FJH process is its potential for resource recovery. While destroying the PFAS, the intense heat simultaneously converts the carbon from the GAC into valuable flash graphene. chemrxiv.orggoogle.com This transformation of a waste product (spent GAC) into a high-value material could potentially offset the entire cost of the remediation process, making it an economically attractive solution. chemrxiv.org The entire FJH process is extremely rapid, taking approximately one second, and does not require the use of solvents or expensive catalysts. chemrxiv.org
Table 2: Performance of Flash Joule Heating (FJH) for PFAS Destruction
| Parameter | Finding | Source |
| Technology | Flash Joule Heating (FJH) | chemrxiv.orgquantumzeitgeist.com |
| Feedstock | PFAS-laden Granular Activated Carbon (PFAS-GAC) | chemrxiv.org |
| Process Duration | ~1 second | chemrxiv.org |
| Achieved Temperature | > 2700 °C | chemrxiv.org |
| Fluorine Conversion Efficiency | > 96% | chemrxiv.org |
| Final Fluorine Form | Inert, non-toxic fluoride salts | chemrxiv.org |
| Valuable Co-product | Flash Graphene | chemrxiv.orggoogle.com |
Analytical Methodologies for Perfluorovalerate Environmental Quantification
Development and Validation of Environmental Analytical Methods
The development of reliable analytical methods for PFPeA and other per- and polyfluoroalkyl substances (PFAS) requires a multi-faceted approach, from initial sample collection to final instrumental analysis. epa.gov Validation ensures that the chosen method is accurate, precise, and fit for purpose.
Effective quantification begins with proper sampling and preparation, which are tailored to the specific environmental medium being investigated. itrcweb.orgmdpi.com Due to the ubiquitous nature of PFAS, rigorous protocols are essential to prevent cross-contamination from sampling equipment, containers, and even airborne particles. itrcweb.organchem.pl
Water: For aqueous samples such as drinking water, groundwater, and surface water, the primary preparation technique is solid-phase extraction (SPE). researchgate.netresearchgate.net Methods like U.S. EPA Method 533 utilize weak anion exchange (WAX) SPE cartridges to extract and concentrate PFAS, including PFPeA, from water samples. epa.govacs.org The polarity of short-chain compounds like PFPeA can make them difficult to retain on some reversed-phase sorbents, necessitating the use of specialized polymeric sorbents. chromatographyonline.com High-density polyethylene (B3416737) (HDPE) containers are typically required for sample collection. itrcweb.org
Soil and Sediment: Solid matrices require an initial extraction step to move the analytes into a liquid solvent. This is often achieved using solvents like methanol (B129727) or acetonitrile, sometimes with additives like sodium carbonate, followed by techniques such as thermostatic shaking or sonication. researchgate.netnih.gov The resulting extract is then cleaned up and concentrated, often using SPE, to remove interfering matrix components before analysis. nih.gov
Air: Air sampling for PFAS can involve collecting both the particulate and gaseous phases. Methods are being developed to measure PFAS in emissions from stationary sources. epa.gov
Biota: Analyzing PFAS in biological tissues involves homogenization followed by extraction procedures similar to those for soil, often using a solvent like methanol. alsglobal.com Cleanup is particularly crucial for biota samples to remove lipids and other biological macromolecules that can interfere with analysis.
A summary of common sample preparation techniques is provided in the table below.
| Sample Matrix | Primary Preparation Technique | Key Considerations |
| Water | Solid-Phase Extraction (SPE) | Use of weak anion exchange (WAX) sorbents is common for retaining polar short-chain PFAS like PFPeA. epa.govchromatographyonline.com |
| Soil/Sediment | Solvent Extraction followed by SPE | Initial extraction with methanol or similar solvents is required to desorb analytes from the solid matrix. researchgate.net |
| Air | High-Volume Air Samplers | Separate collection of particulate and gaseous phases is often necessary. epa.gov |
| Biota | Solvent Extraction and Cleanup | Extensive cleanup is needed to remove lipids and other interfering biological materials. alsglobal.com |
The gold standard for the quantitative analysis of known PFAS like PFPeA is liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS). labcompare.comchromatographyonline.com This targeted approach offers high sensitivity and selectivity, allowing for the detection of compounds at part-per-trillion (ppt) levels. anchem.pl
The process involves:
Chromatographic Separation: The sample extract is injected into a liquid chromatograph. A specialized analytical column, often a C18 or similar reversed-phase column, separates the different PFAS based on their chemical properties, such as chain length and functional group. chromatographyonline.com
Ionization: The separated compounds enter the mass spectrometer and are ionized, typically using electrospray ionization (ESI) in negative mode, which forms deprotonated molecules like the [M-H]⁻ ion for PFPeA. chromatographyonline.com
Mass Spectrometry Detection: The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. epa.gov A specific precursor ion for PFPeA is selected in the first quadrupole, fragmented through collision with a gas, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences. nih.gov
Quantification is achieved using authentic analytical standards. researchgate.net The most accurate results are obtained through isotope dilution, where a known amount of a stable, isotopically-labeled version of PFPeA (e.g., containing ¹³C) is added to the sample at the beginning of the preparation process. This internal standard experiences the same extraction and analysis conditions as the native analyte, allowing for precise correction of any losses or matrix effects. epa.gov
While targeted analysis is excellent for quantifying known compounds, it cannot detect unexpected or novel PFAS. epa.govresearchgate.net Non-targeted analysis (NTA) addresses this gap by using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, to screen samples for all detectable substances. epa.govacs.orgnih.gov
NTA workflows involve acquiring full-scan mass spectra, which provides the accurate mass of ions in the sample. thermofisher.com Potential PFAS are then identified through data-mining strategies that look for characteristic features of fluorinated compounds, such as specific mass defects or common fragment ions. acs.orgthermofisher.com While NTA is a powerful tool for discovering new contaminants, confirming the structure of an unknown compound and quantifying it without a specific standard remains a significant challenge. epa.govthermofisher.com In some cases, semi-quantification is possible by using the response of a structurally similar, known compound. epa.gov
Challenges in Environmental Quantification of Perfluorinated Carboxylic Acids
The analysis of perfluorinated carboxylic acids (PFCAs), including PFPeA, is fraught with challenges that can impact data quality and interpretation.
PFAS are ubiquitous not only in the environment but also in laboratory settings. labcompare.com This prevalence creates a high risk of background contamination during sampling, preparation, and analysis. anchem.pl Potential sources of contamination include sampling containers, lab equipment (e.g., tubing, vials), solvents, and even the air. sciex.comepa.gov
To mitigate this, laboratories must implement stringent quality control measures:
PFAS-Free Materials: Using labware and equipment known to be free of PFAS is crucial. sciex.com
Method Blanks: Analyzing "blank" samples (e.g., pure water) that go through the entire preparation and analysis process helps identify and quantify any background contamination introduced by the laboratory. labcompare.combiotage.com
Field Reagent Blanks (FRBs): Shipping PFAS-free water to the sampling site and having it undergo the same handling as the actual samples can help pinpoint contamination that occurs during collection and transport. itrcweb.org
Delay Columns: In LC/MS/MS systems, an analytical "delay" column can be installed before the sample injector to chromatographically separate background PFAS contamination from the instrument itself from the analytes in the injected sample. labcompare.comsigmaaldrich.com
Many PFCAs, including PFPeA, are not single structures but exist as a mixture of linear and branched isomers. nih.govresearchgate.net These different structural forms are a result of manufacturing processes like electrochemical fluorination (ECF), which produces a mix of isomers, whereas telomerization primarily yields linear products. pku.edu.cnnih.gov
This isomerism presents several analytical challenges:
Chromatographic Separation: Separating the various branched isomers from the linear form and from each other is difficult and requires specialized chromatographic methods. nih.gov Standard methods often report a total concentration for a given PFCA, integrating all isomers into a single peak. researchgate.net
Lack of Standards: Commercially available analytical standards exist for the linear form and only a few branched isomers of the most common PFAS. pku.edu.cnnih.gov The lack of standards for all possible isomers makes their individual quantification impossible.
Differing Properties: Branched and linear isomers can have different physical, chemical, and toxicological properties, which may affect their transport, fate, and bioaccumulation in the environment. nih.gov Therefore, reporting only a total concentration may lead to an incomplete risk assessment. nih.gov
Research into isomer-specific analysis is ongoing, as understanding the distribution of different isomers can provide clues about the sources of contamination and the environmental behavior of these compounds. researchgate.netuib.no
Precursor Transformations During Sample Handling and Storage
The accurate quantification of perfluorovalerate (PFVA), a short-chain perfluoroalkyl carboxylic acid (PFCA), in environmental samples can be significantly complicated by the presence of precursor compounds. Precursors are substances that can transform into terminal perfluoroalkyl acids (PFAAs), such as PFVA, through biotic or abiotic processes during sample collection, handling, and storage. anchorqea.com Understanding and mitigating these transformations are critical for obtaining accurate measurements of environmental contamination.
The transformation of precursors can lead to an overestimation of the actual concentration of PFVA present in the environment at the time of sampling. These transformations can occur in the environment naturally or be induced during the analytical process itself. anchorqea.com For instance, many precursor compounds, such as fluorotelomer sulfonates (FTSs), are known to degrade into PFCAs. nih.gov
To account for the potential contribution of these precursors, the total oxidizable precursor (TOP) assay is a common analytical approach. nih.gov This method involves oxidizing a sample under harsh conditions to intentionally convert the precursors into their terminal PFAA products, which are then quantified. nih.govresearchgate.net By comparing the concentration of a specific PFAA before and after oxidation, researchers can estimate the total concentration of its precursors in the original sample. researchgate.netusgs.gov
Proper sample handling and storage are paramount to minimize unintended precursor transformations. The conditions under which samples are stored can significantly influence the stability of PFAS compounds. Research has shown that storage temperature is a critical factor. researchgate.net
Table 1: Recommended Storage Conditions for PFAS Samples
| Sample Type | Recommended Storage Temperature | Maximum Holding Time | Source |
|---|---|---|---|
| Aqueous Samples | 0–6 °C (protected from light) | 28 days | usgs.gov |
| Aqueous Samples | ≤−20 °C (protected from light) | 90 days | usgs.gov |
| Solid, Soil, Tissue Samples | ≤−20 °C | 90 days | usgs.govepa.gov |
| Solid, Soil, Tissue Samples | At or below 6 °C until extraction (must not be frozen) | Not specified | usgs.gov |
| Milli-Q Water (spiked) | 5 ± 3 °C | Up to 168 days (analyte dependent) | researchgate.net |
This table summarizes general recommendations for PFAS sample storage to minimize degradation and transformation. Holding times and temperatures can vary based on the specific analytes of interest and the sample matrix.
Studies have demonstrated the interconversion of PFAS compounds at various storage temperatures, highlighting the necessity of maintaining a temperature of -20°C or lower for the long-term preservation of samples. researchgate.net For aqueous samples, while refrigeration at 0-6°C is acceptable for shorter periods, freezing at ≤-20°C is preferred for longer storage. usgs.gov However, it is important to note that even under controlled conditions, the stability of individual PFAS can vary. For example, a study on the stability of PFAS in Milli-Q water stored at 5 ± 3°C found that while most compounds were stable for up to 168 days, some, like certain fluorotelomer unsaturated carboxylic acids (FTUCAs) and fluorotelomer sulfonates (FTSAs), showed poor stability in environmental water matrices. researchgate.net
Furthermore, the handling of volatile precursors requires special attention. Analytical procedures that involve evaporating samples to dryness can lead to the loss of these volatile compounds, resulting in an underestimation of the total precursor load. nih.gov Therefore, analytical methodologies must be carefully chosen to suit the specific PFAS and their precursors being investigated.
Quality Assurance and Quality Control in Perfluorovalerate Analysis
Rigorous quality assurance (QA) and quality control (QC) protocols are fundamental to generating reliable and defensible data in the environmental analysis of perfluorovalerate. QA encompasses the planned and systematic activities implemented to provide confidence that the analytical process will fulfill quality requirements, while QC refers to the operational techniques used to meet those requirements. epa.govasq.org
The primary goal of QA/QC in PFAS analysis is to identify, minimize, and document potential sources of error, from sample collection to final data reporting. Given the ubiquitous nature of PFAS in many materials, controlling background contamination is a significant challenge.
Key components of a robust QA/QC program for perfluorovalerate analysis include:
Method Validation: Before analyzing environmental samples, the analytical method must undergo a thorough in-house validation. ospar.org This process establishes the method's performance characteristics, including:
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Accuracy and Precision
Linearity of Calibration
Selectivity and Specificity
Robustness
Control of Contamination: The use of various types of blanks is essential to monitor for contamination at every stage of the analytical process. mst.dk This includes field blanks, procedural blanks (or method blanks), and instrument blanks. Sample containers and all equipment must be free of PFAS; for example, the use of PTFE-lined caps (B75204) is prohibited as they can be a source of contamination. epa.gov
Demonstration of Performance: Laboratories must demonstrate their capability initially and on an ongoing basis. This involves analyzing quality control samples to ensure continued acceptable performance. epa.gov Key QC samples include:
Laboratory Control Samples (LCS): A clean matrix (like reagent water) spiked with known concentrations of analytes to assess the accuracy of the analytical procedure.
Matrix Spikes (MS) and Matrix Spike Duplicates (MSD): Environmental samples spiked with known concentrations of analytes to evaluate the effect of the sample matrix on the analytical method's accuracy and precision. energy.gov
Isotope-Labeled Internal Standards: Adding mass-labeled internal standards to every sample before extraction is a common practice to correct for losses during sample preparation and for matrix effects during instrumental analysis. ospar.org
Inter-laboratory Comparison: Participation in external quality control programs or proficiency testing (PT) allows a laboratory to assess its performance against other labs. fao.org Such inter-laboratory trials have been crucial in validating standardized methods like ISO 21675 for PFAS analysis in water. researchgate.net
Quality Assurance Project Plan (QAPP): A comprehensive QAPP is critical for any monitoring program. epa.gov This document outlines the project's objectives, data quality requirements, and all specific QA/QC procedures to be followed, ensuring that the generated data will be suitable for its intended purpose.
Table 2: Key Quality Control Samples in Perfluorovalerate Analysis
| QC Sample Type | Purpose | Typical Frequency | Source |
|---|---|---|---|
| Method Blank | To assess contamination introduced during sample preparation and analysis in the laboratory. | One per extraction batch. | mst.dk |
| Field Blank | To assess contamination introduced during sample collection, transport, and storage. | As required by the sampling plan. | mst.dk |
| Laboratory Control Sample (LCS) | To assess the accuracy and performance of the entire analytical method in a clean matrix. | One per extraction batch. | epa.gov |
| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | To assess the effect of the sample matrix on the method's accuracy and precision. | One MS/MSD pair per 20 samples or per batch. | energy.gov |
| Labeled Internal Standards | To correct for analyte losses during sample preparation and instrumental analysis. | Added to every sample. | ospar.org |
This table outlines the function and typical use of essential quality control samples in the analytical workflow for PFAS like perfluorovalerate.
By consistently implementing these QA/QC measures, laboratories can minimize variability and produce the high-quality, reliable, and robust data expected for environmental monitoring and regulatory compliance. lcms.cz
Environmental Remediation and Management Strategies for Perfluorinated Carboxylic Acids
Separation and Removal Technologies for Aqueous Matrices
The removal of PFCAs from water sources such as groundwater, surface water, and drinking water is a primary focus of environmental remediation efforts. Various technologies have been investigated for their efficacy in separating these persistent compounds from aqueous environments.
Adsorption is a widely used technology for the removal of a broad range of contaminants from water, including PFCAs. This process relies on the physical and/or chemical affinity of the contaminant for the surface of a sorbent material.
Granular Activated Carbon (GAC): GAC is a common and effective adsorbent for many organic pollutants. mdpi.com Its porous structure and large surface area provide ample sites for the adsorption of PFCAs. The effectiveness of GAC is influenced by the chain length of the PFCA, with longer-chain compounds generally showing higher adsorption affinity due to their greater hydrophobicity. ntu.edu.sgnih.gov For shorter-chain PFCAs like perfluorovalerate, GAC can still be a viable option, particularly in groundwater with lower levels of total organic carbon. researchgate.net However, competitive adsorption with other organic matter can reduce its effectiveness. researchgate.net Studies have shown that the properties of the GAC, such as mesopore volume, can influence its performance in removing PFCAs from surface water. researchgate.net Desorption of shorter-chain PFAS from GAC can be a concern, potentially leading to higher effluent concentrations than influent under certain conditions. nih.gov
Anion Exchange Resins: Anion exchange (IX) resins have emerged as a highly effective technology for removing PFCAs, including short-chain compounds, from water. nih.gov These resins utilize an ion exchange mechanism, where the negatively charged carboxylate group of the PFCA is exchanged for an anion on the resin surface. purolite.com This technology can be particularly advantageous for treating water to very low concentrations, into the parts-per-trillion (ppt) range. lanxess.com The hydrophobicity of the resin's functional group plays a significant role in its capacity to remove PFAS. nih.gov Some anion exchange resins are designed for single use, where the exhausted resin containing the captured PFAS is disposed of, often through incineration. purolite.com This prevents the re-introduction of the contaminants into the environment. purolite.com
Biochar: Biochar, a carbon-rich material produced from the pyrolysis of biomass, has gained attention as a cost-effective and sustainable adsorbent for PFCAs. hep.com.cnnih.govpreprints.org The properties of biochar, such as surface area, pore structure, and surface chemistry, can be tailored by controlling the pyrolysis conditions. nih.gov Research has indicated that biochar can be effective in removing both long- and short-chain PFAS. biochartoday.comnsf.gov Some studies have shown that biochar can outperform GAC in the removal of short-chain PFCAs like perfluorobutanoic acid (PFBA). nsf.gov The sorption mechanisms are believed to involve both electrostatic and hydrophobic interactions. nih.gov However, the presence of dissolved organic matter can negatively impact the removal efficiency of short-chain PFCAs by biochar. nsf.gov
Table 1: Comparison of Adsorption-Based Technologies for Short-Chain PFCA Removal
| Technology | Advantages | Disadvantages | Factors Affecting Performance |
|---|---|---|---|
| Granular Activated Carbon (GAC) | Well-established technology, effective for a range of organic contaminants. | Lower efficiency for short-chain PFCAs compared to long-chain; competition from natural organic matter. | PFCA chain length, GAC properties (e.g., pore size), water chemistry (e.g., TOC). |
| Anion Exchange Resins | High removal efficiency for a wide range of PFCAs, including short-chain; can achieve very low effluent concentrations. | Can be more expensive than GAC; regeneration can be complex or resins may be single-use. | Resin properties (hydrophobicity, functional groups), water chemistry. |
| Biochar | Sustainable and potentially low-cost; can be effective for short-chain PFCAs. | Performance is highly dependent on feedstock and production conditions; competition from dissolved organic matter. nsf.gov | Pyrolysis temperature, feedstock, particle size, pH. nih.gov |
Membrane filtration, particularly reverse osmosis (RO), is a highly effective method for removing a wide array of contaminants from water, including PFCAs. culligan.comlivingwhole.com.auapecwater.com RO systems use a semipermeable membrane that allows water molecules to pass through while blocking the passage of larger ions and molecules, such as PFCAs. watertechnologies.comespwaterproducts.com
Studies and practical applications have demonstrated that RO can achieve high removal rates for PFAS, often exceeding 99%. livingwhole.com.auwatertechnologies.com The effectiveness of RO is generally less dependent on the chain length of the PFCA compared to adsorption-based methods. Modern RO systems often incorporate multiple stages of filtration, including pre-filters and post-filters (such as carbon blocks), to enhance the removal of a broad spectrum of contaminants. culligan.com While highly effective, RO produces a concentrated waste stream (reject or concentrate) that contains the removed contaminants, which requires proper management and disposal. watertechnologies.com
Foam fractionation is an emerging technology that leverages the surfactant properties of PFCAs to separate them from water. slu.seresearchgate.net In this process, air bubbles are introduced into the contaminated water. The hydrophobic tails of the PFCA molecules are repelled by water and accumulate at the air-water interface of the bubbles. As the bubbles rise, they form a foam at the surface that is enriched with PFCAs. This foam can then be collected and removed, resulting in a treated water stream with reduced PFCA concentrations.
This technology has shown high removal efficiencies, particularly for long-chain PFCAs. slu.se However, its effectiveness for shorter-chain compounds like perfluorovalerate is generally lower due to their reduced surface activity. slu.senih.gov Research is ongoing to optimize the process parameters, such as airflow rate and the use of additives, to improve the removal of short-chain PFCAs. rochester.edu A key advantage of foam fractionation is that it is a separation technique that concentrates the PFAS into a smaller volume without the use of chemical additives, which can then be treated by a destructive technology. nih.gov
In-Situ and Ex-Situ Remediation of Contaminated Soils and Sediments
The contamination of soils and sediments with PFCAs is a significant environmental concern, particularly at sites where aqueous film-forming foams (AFFF) have been used. Remediation of these solid matrices presents a different set of challenges compared to aqueous systems.
Soil washing is an ex-situ remediation technique that uses a liquid solution to transfer contaminants from the soil to the liquid phase. clu-in.orgfrtr.gov The process typically involves excavating the contaminated soil and treating it in a dedicated plant. nih.gov The washing fluid, which is often water-based and may contain mobilizing amendments such as surfactants or pH adjusters, helps to desorb the PFCAs from the soil particles. frtr.gov
The effectiveness of soil washing can depend on the soil type, with higher removal efficiencies generally observed for sandy soils compared to those with high clay or organic matter content. mdpi.com The process separates the soil into different particle size fractions, with PFCAs often being concentrated in the finer silt and clay fractions. frtr.gov The treated, coarser soil fraction can potentially be returned to the site, while the contaminated fine fraction and the washing fluid require further treatment or disposal. clu-in.org Research has shown that soil washing can achieve high removal efficiencies for PFCAs, with one study reporting average removals of up to 97.1% for perfluorocarboxylic acids. nih.gov In-situ soil washing, where the washing solution is infiltrated into the undisturbed soil, is also being investigated as a less disruptive and potentially more cost-effective alternative. nih.gov
Immobilization is a remediation strategy that aims to reduce the mobility and bioavailability of contaminants in soil and sediment, thereby minimizing their potential to leach into groundwater or be taken up by organisms. nih.gov This is typically achieved by adding amendments to the soil that strongly sorb the contaminants.
Activated carbon is a common amendment used for the immobilization of PFCAs. copernicus.orgresearchgate.net When mixed into contaminated soil, the activated carbon binds the PFCAs, reducing their concentration in the soil porewater and their potential for migration. copernicus.org The effectiveness of this approach depends on the type and dose of activated carbon, as well as the soil characteristics and the specific PFCAs present. researchgate.net Studies have shown that the addition of activated carbon to soil can significantly reduce the leachability of PFCAs, with reductions of over 90% reported for some compounds. researchgate.net While immobilization can be an effective long-term management strategy, it does not destroy the contaminants, and the long-term stability of the binding needs to be considered. nih.gov
Table 2: Overview of Soil and Sediment Remediation Strategies for PFCAs
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Soil Washing | Ex-situ process using a liquid to transfer contaminants from soil to the liquid phase. frtr.gov | Can achieve high removal efficiencies; reduces the volume of contaminated material requiring disposal. nih.gov | Involves excavation and transport; generates contaminated washing fluid and fine soil fraction that require further treatment. clu-in.org |
| Immobilization | In-situ or ex-situ addition of amendments to bind contaminants and reduce their mobility. nih.gov | Can be applied in-situ, minimizing site disruption; cost-effective for large volumes of soil. copernicus.org | Does not destroy contaminants; long-term stability needs to be monitored. nih.gov |
Phytoremediation Approaches
Phytoremediation is an emerging, plant-based technology for the cleanup of environmental pollutants. nih.govfrtr.govnih.gov This approach utilizes the natural ability of certain plants to absorb, accumulate, and/or degrade contaminants from soil and water. nih.govfrtr.govnih.gov For contaminants like ammonium (B1175870) perfluorovalerate, phytoremediation can operate through several mechanisms, including phytoextraction, where plants take up the contaminant and store it in their biomass, and rhizodegradation, where microorganisms in the plant's root zone break down the pollutant. researchgate.net
The effectiveness of phytoremediation is influenced by several factors, such as the plant species, contaminant type, and environmental conditions. nih.gov Research has shown that certain aquatic plants, known as macrophytes, are effective in removing pollutants from wastewater. researchgate.netsemanticscholar.org For instance, studies have demonstrated the capacity of plants to remove ammonia, a component of ammonium perfluorovalerate, from wastewater. researchgate.netsemanticscholar.org The selection of appropriate plant species with high tolerance to the contaminant and a rapid growth rate is crucial for successful phytoremediation. semanticscholar.org
| Plant Type | Pollutant Removal Mechanism | Relevant Contaminants |
| Hyperaccumulators | Phytoextraction | Heavy metals, Radionuclides |
| Aquatic Macrophytes | Rhizofiltration, Phytoaccumulation | Nutrients (Ammonia, Nitrates), Organic compounds |
| Deep-rooted Trees (e.g., Poplar, Willow) | Hydraulic Control, Phytodegradation | Volatile Organic Compounds (VOCs), Pesticides |
Table 1: Overview of Phytoremediation Strategies
Bioremediation Enhancement Techniques
Bioremediation leverages microorganisms to break down environmental pollutants. nih.govsciepub.com For persistent compounds like this compound, enhancing natural bioremediation processes is often necessary. nih.gov This can be achieved through several techniques aimed at stimulating the activity of indigenous microbial populations or introducing specialized microorganisms.
One common enhancement technique is biostimulation , which involves the addition of nutrients and electron acceptors to the contaminated environment to encourage the growth and metabolic activity of native microorganisms capable of degrading the target contaminant. mdpi.com For example, the addition of substances like ammonium chloride has been shown to foster the growth of petroleum-degrading microbes. mdpi.com
Another approach is bioaugmentation , which involves the introduction of non-native microorganisms with specific degradative capabilities into the contaminated site. mdpi.com This is particularly useful when the indigenous microbial population lacks the ability to degrade a specific pollutant. The success of bioaugmentation depends on the survival and activity of the introduced microbes in the new environment. mdpi.com
Recent advancements have also explored the use of nanotechnology to improve bioremediation. researchgate.net Nanoparticles can be used to enhance the efficiency of enzymatic degradation of pollutants. researchgate.net Furthermore, techniques like immobilizing enzymes on materials such as carbon nanotubes can increase their stability and effectiveness. nih.gov
| Enhancement Technique | Description | Application Example |
| Biostimulation | Addition of nutrients to stimulate native microbial activity. | Adding nitrogen and phosphorus to an oil-contaminated site. mdpi.com |
| Bioaugmentation | Introduction of specialized microorganisms to the site. | Inoculating soil with bacteria capable of degrading pesticides. mdpi.com |
| Co-metabolism | Degradation of a contaminant by a microbe that uses another compound as its primary food source. | Fostering the growth of hydrocarbon degraders with biostimulants like ammonium chloride. mdpi.com |
| Nanotechnology Integration | Using nanoparticles to improve the efficiency of bioremediation processes. | Immobilizing enzymes on carbon nanotubes to enhance pollutant degradation. researchgate.netnih.gov |
Table 2: Bioremediation Enhancement Techniques
Destruction and Disposal of Perfluorinated Waste Streams
Due to the robust nature of the carbon-fluorine bond, the complete destruction of perfluorinated compounds like this compound requires aggressive treatment methods.
High-Temperature Thermal Destruction and Mineralization
High-temperature incineration is a proven technology for the destruction of PFAS. cleanharbors.com This process involves subjecting the waste to temperatures typically exceeding 1,000°C, which is necessary to break the strong carbon-fluorine bonds. cleanharbors.comnih.gov Complete mineralization aims to convert the organic fluorine into less harmful inorganic compounds.
Studies have shown that thermal destruction at temperatures above 1,090°C can achieve high destruction efficiencies (>99.99%) for various PFAS, with minimal emissions of fluorinated products of incomplete combustion (PICs). nih.gov However, lower temperatures can lead to the formation of other potentially harmful PFAS compounds. nih.gov The theoretical temperature required for the complete destruction of some of the most stable perfluorinated intermediates, like perfluoromethane (CF4), can be as high as 1,441°C. nih.gov
| Parameter | Recommended Condition | Rationale |
| Temperature | > 1,000°C | To ensure the complete breakdown of the C-F bond. cleanharbors.comnih.gov |
| Residence Time | Sufficiently long | To allow for complete combustion of the waste material. |
| Turbulence | High | To ensure proper mixing of waste with oxygen. |
Table 3: Key Parameters for High-Temperature Thermal Destruction of PFAS
Application of Advanced Oxidation and Reduction Processes for Waste Treatment
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). waterandwastewater.commdpi.commdpi.com These processes are particularly effective for treating refractory pollutants that are resistant to conventional treatment methods. mdpi.com
Several AOPs have been investigated for the degradation of PFAS. These include:
Ozonation: The use of ozone (O3) to oxidize pollutants. mdpi.comresearchgate.net The effectiveness of ozonation can be enhanced by combining it with other treatments, such as UV light or hydrogen peroxide (H2O2), to generate more hydroxyl radicals. mdpi.com
UV/H2O2: This process uses ultraviolet light to break down hydrogen peroxide into highly reactive hydroxyl radicals. mdpi.comcetjournal.it
Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide and iron salts (Fenton's reagent) to generate hydroxyl radicals. mdpi.commdpi.com The process can be accelerated with the use of UV light (photo-Fenton). mdpi.com
Research has demonstrated that AOPs can achieve high removal efficiencies for certain pollutants, with some studies reporting up to 99% degradation. waterandwastewater.com For instance, a UV/H2O2 system has been shown to be effective in the oxidation of ammonium to nitrate. cetjournal.it
| AOP Method | Oxidizing Agent(s) | Key Features |
| Ozonation | Ozone (O3), Hydroxyl Radicals (·OH) | Can be combined with UV or H2O2 for enhanced radical production. mdpi.commdpi.com |
| UV/H2O2 | Hydroxyl Radicals (·OH) | Effective for a wide range of organic contaminants. mdpi.comcetjournal.it |
| Fenton Process | Hydroxyl Radicals (·OH) from H2O2 and Fe2+ | Efficient at acidic pH. mdpi.commdpi.com |
| Photo-Fenton | Hydroxyl Radicals (·OH) enhanced by UV light | Increased rate of radical generation compared to the standard Fenton process. mdpi.com |
Table 4: Common Advanced Oxidation Processes
Integrated Remediation Frameworks and Sustainable Solutions
Addressing the challenges posed by persistent chemicals like this compound often requires an integrated approach that combines multiple remediation technologies. rsc.org An integrated framework might involve a preliminary treatment step, such as physical separation using adsorption or filtration, to concentrate the PFAS from a large volume of water. rsc.org This concentrated waste stream can then be subjected to a destructive technology like high-temperature incineration or an advanced oxidation process. rsc.org
The development of such integrated systems is still in the early stages but holds promise for more efficient and cost-effective remediation. rsc.org For instance, combining electrochemical detection with removal technologies could enable real-time monitoring and adaptive treatment strategies. rsc.orgresearchgate.net
Sustainable solutions also involve considering the entire lifecycle of these chemicals, from production and use to disposal. The development of safer, biodegradable alternatives to persistent PFAS is a crucial long-term strategy for preventing future environmental contamination.
Computational and Predictive Modeling of Perfluorinated Carboxylic Acid Environmental Behavior
Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for PFAS
QSPR and QSAR models are predictive tools that correlate the chemical structure of a compound with its physicochemical properties and biological activities, respectively. researchgate.net These models are vital for screening and prioritizing chemicals that may pose an environmental risk. rsc.org For per- and polyfluoroalkyl substances (PFAS) like ammonium (B1175870) perfluorovalerate, these models attempt to fill data gaps where experimental values are unavailable. researchgate.net
Predicting how ammonium perfluorovalerate partitions between different environmental compartments—such as water, soil, and air—is fundamental to assessing its environmental fate. QSPR models are used to estimate key partitioning parameters. Since this compound readily dissociates to the perfluoropentanoate anion in the environment, modeling often focuses on its acid form, PFPeA.
Key parameters predicted by these models include:
Octanol-Water Partition Coefficient (Log Kow): This parameter indicates a chemical's tendency to partition between an organic phase (octanol) and water, serving as a surrogate for bioaccumulation potential. However, for PFCAs, the predictive value of Log Kow is often considered irrelevant for predicting environmental fate due to their unique surfactant-like properties. mst.dk
Organic Carbon-Water Partition Coefficient (Log Koc): This value describes the tendency of a chemical to adsorb to organic carbon in soil and sediment. Recent QSPR models have been developed specifically for PFAS to predict Log Koc. One study highlighted a model with improved prediction accuracy for short-chain PFAS like PFPeA compared to previous models. mdpi.com
Vapor Pressure and Henry's Law Constant: These properties are crucial for assessing a compound's potential for atmospheric transport. Experimental data for PFPeA's C4 and C6 homologues (PFBA and PFHxA) show they are highly volatile, and PFPeA's properties are expected to be intermediate. industrialchemicals.gov.au
Interactive Table: Predicted and Experimental Physicochemical Properties for Perfluorovaleric Acid (PFPeA) and Related Compounds.
| Compound | CAS Number | Log Koc (Predicted) | Vapor Pressure (Pa) | Water Solubility (g/L) |
|---|---|---|---|---|
| Perfluorobutanoic acid (PFBA) | 375-22-4 | 1.4 (error 0.52) mdpi.com | 849 (exp.) industrialchemicals.gov.au | - |
| Perfluoropentanoic acid (PFPeA) | 2706-90-3 | -0.13 (error -0.13) mdpi.com | 264 (exp.) industrialchemicals.gov.au | - |
Note: Data for this table is sourced from multiple studies. mdpi.comindustrialchemicals.gov.au The Log Koc values are from a specific QSPR model, and errors represent the deviation from experimental values in that study.
Group contribution models, which consider the influence of different parts of the molecule (like the hydrophilic head group), have also been developed to predict a range of environmental fate parameters for PFAS, including solubility and interfacial partitioning. researchgate.net
Despite their utility, current QSPR/QSAR models for PFAS, including this compound, have significant limitations.
Applicability Domain: Many existing models were developed for neutral, lipophilic organic compounds and are not well-suited for the unique properties of PFAS, which are often anionic and surface-active. researchgate.netresearchgate.net This can lead to inaccurate predictions when these models are applied to compounds like PFPeA.
Data Scarcity: The development of robust models is hampered by a lack of high-quality experimental data, especially for newer and short-chain PFAS. researchgate.netrsc.org No experimental physical and chemical property data were identified for PFPeA or its ammonium salt in a 2015 assessment, requiring reliance on interpolation between its C4 and C6 homologues. industrialchemicals.gov.au
Complexity of Interactions: The environmental behavior of PFAS is complex. Electrostatic interactions, in addition to hydrophobic partitioning, can be major factors affecting their adsorption, particularly for short-chain compounds. mdpi.comitrcweb.org Current models may not fully capture these varied mechanisms.
Model Validation: There is a need for more rigorous validation of existing models using external experimental data to ensure their predictive power and regulatory acceptance. rsc.org The diversity of statistical criteria for model validation can also create uncertainty in choosing the best model. mdpi.com
Multimedia Environmental Fate Models
Multimedia environmental fate models provide a holistic view of a chemical's transport and distribution throughout the environment, considering compartments like air, water, soil, and sediment. nih.goveolss.net These models use physicochemical properties, degradation rates, and emission information to predict where a chemical will ultimately reside. rsc.org
For ionizable compounds like this compound, fugacity-based models can be adapted using an aquivalence equilibrium criterion. nih.gov Models like SimpleBox are nested multimedia fate models used to evaluate the environmental fate of chemicals, including a range of PFCAs like PFPeA. novamechanics.com These models are crucial for chemical risk assessment and management. nih.govepa.gov However, a key challenge is that they may not adequately simulate the directional transport of chemicals between different geographic locations or grids. nih.gov
Transport Modeling in Specific Environmental Compartments (e.g., subsurface, atmosphere)
Understanding the movement of this compound within specific environmental media is crucial for predicting contamination plumes and exposure pathways.
Subsurface Transport: In soil and groundwater, the transport of the PFPeA anion is complex. As a short-chain PFCA, it is generally more mobile and less retarded in soil compared to its long-chain counterparts. itrcweb.org This is due to weaker sorption to organic carbon and sediments. itrcweb.orgresearchgate.net Laboratory column experiments and field studies have consistently reported a fast breakthrough of PFPeA in water-saturated soils. researchgate.net However, transport is complicated by factors like non-equilibrium sorption, which can lead to asymmetrical breakthrough curves and extended tailing in contaminant plumes. researchgate.net Advanced models that account for adsorption at the air-water interface in the vadose (unsaturated) zone are being developed to better predict leaching to groundwater. researchgate.netarizona.edu
Atmospheric Transport: The relatively high volatility of PFPeA suggests that atmospheric transport is a relevant pathway. industrialchemicals.gov.aunewmoa.org Pollutants can be transported in the vapor phase or adsorbed to particles, and their fate is governed by meteorological conditions and deposition rates. itrcweb.orgepa.gov The atmospheric transport and subsequent deposition of PFAS is a recognized source of contamination in surface waters and soils. itrcweb.org
Mechanistic Modeling of Bioaccumulation and Food Web Transfer
Mechanistic models are used to understand and predict how this compound is taken up by organisms and transferred through food webs. The bioaccumulation of PFCAs is known to be particularly high for short-chain compounds, which can be transported within plants via the transpiration stream. researchgate.net
Modeling the uptake of PFPeA is challenging due to its surfactant properties and ionized state at typical environmental pH. researchgate.net Traditional bioaccumulation models, often based on lipophilicity (Log Kow), are generally not applicable to PFCAs without significant modification. researchgate.net Recent research has focused on developing models that better capture the specific mechanisms of PFAA uptake, such as introducing parameters for retarded uptake across biological membranes. researchgate.net Hybrid approaches that combine field-measured bioaccumulation factors with mechanistic food web models are also being used to improve predictions across different species and ecosystems. nih.gov Molecular-level modeling using techniques like molecular dynamics can provide insights into how PFAS partition from water to biological membranes, a key step in bioaccumulation. researchgate.net
Computational Chemistry Approaches for Degradation Mechanism Elucidation
The carbon-fluorine (C-F) bond is exceptionally strong, making compounds like this compound highly resistant to natural degradation. nih.gov Computational chemistry, particularly methods like Density Functional Theory (DFT), provides a powerful tool to investigate potential degradation pathways under specific conditions, such as high-temperature thermal treatment. nsf.govresearchgate.net
Studies have used computational methods to calculate the bond dissociation energies (BDEs) for a series of PFCAs, including the family to which PFPeA belongs. nsf.govacs.org These calculations help identify the weakest bonds and the most likely initial steps in thermal decomposition. For PFCAs, research suggests that pathways include C-C bond cleavage and subsequent fragmentation into shorter-chain PFCAs and other radical species. nsf.govresearchgate.net This computational work provides fundamental insights into the pyrolytic pathways that could lead to the eventual mineralization of these "forever chemicals." nsf.govresearchgate.net While much of this research has focused on thermal degradation, computational approaches are also essential for exploring other potential remediation technologies. nih.gov
Energetics of Reaction Pathways and Bond Dissociation Energies
Computational modeling provides critical insights into the environmental behavior of per- and polyfluoroalkyl substances (PFAS), including this compound. The degradation of its active component, perfluoropentanoate (PFPeA), is governed by the energetics of its chemical bonds. High-level computational studies, often employing Density Functional Theory (DFT), are used to determine these energies and predict the most likely degradation pathways. nsf.govacs.org
Studies on a series of linear perfluorinated carboxylic acids (PFCAs), including PFPeA (a C5 PFCA), reveal that thermal degradation is primarily initiated by the homolytic cleavage of carbon-carbon (C-C) bonds. nsf.gov These C-C bonds within the perfluorinated backbone are generally weaker than the carbon-fluorine (C-F) bonds. nsf.govnih.gov For PFPeA, computational results specifically show that the weakest C-C bond is the one connecting the α-carbon and the β-carbon. The β-C−γ-C bond is also identified as being weaker than the bond connecting the α-carbon to the carboxyl group (α-C–COOH). acs.orgnih.gov This suggests that random scission within the perfluoroalkyl chain is a key degradation mechanism. acs.orgnih.gov
Bond dissociation energies (BDEs) calculated for PFCAs provide quantitative support for these pathways. The BDEs for C-C bonds in the perfluorinated backbone are in the range of approximately 75-90 kcal/mol. nsf.gov In contrast, C-F bonds are significantly stronger, with BDEs generally ranging from 100.8 to 117.5 kcal/mol. nsf.gov The C-F bonds at the terminal carbon are the strongest (~117 kcal/mol), while those beta to the carboxylic acid headgroup are comparatively weaker (~101 kcal/mol). nsf.gov The high energy required to break C-F bonds contributes to the extreme persistence of these compounds. researchgate.net
Once a C-C bond is broken, the resulting carbon-centered radicals can undergo further reactions, such as β-scission, which has a lower activation energy of approximately 30-40 kcal/mol. nsf.gov Another competing, barrierless process for these radicals is the loss of a fluorine radical (•F) to form volatile perfluoroalkenes, a reaction with an enthalpy (ΔH) of about 50-80 kcal/mol. nsf.govresearchgate.net
The following table summarizes representative bond dissociation energies for PFCAs based on computational models.
Identification of Transformation Products
Predictive modeling is essential for identifying the potential transformation products of this compound as it degrades in the environment. Computational studies simulating thermal degradation and other environmental processes consistently show that the breakdown of PFCAs like perfluoropentanoate (PFPeA) leads to a variety of smaller fluorinated compounds. nsf.govrsc.org
One primary thermal decomposition pathway involves the elimination of HF from the carboxylic acid head group, which leads to the formation of a short-lived, three-membered ring intermediate known as a perfluorinated α-lactone. rsc.orgresearchgate.net This intermediate readily degrades further, releasing carbon monoxide (CO) and forming a perfluorinated acyl fluoride (B91410). rsc.orgresearchgate.net This process effectively shortens the perfluoroalkyl chain by one carbon atom. rsc.org These acyl fluorides can then hydrolyze to form shorter-chain PFCAs. rsc.org Repeated cycles of this chain-shortening mechanism can lead to the eventual mineralization of the compound. rsc.org
Another significant degradation pathway, initiated by C-C bond cleavage, results in various carbon-centered radicals. nsf.gov These radicals can fragment further, leading to a complex mixture of products. nsf.govresearchgate.net Computationally predicted transformation products include shorter-chain PFCAs, isomeric alkenes, alkenoic acids, and various alkyl and alkyloic acid radicals. nsf.govresearchgate.net For instance, studies on the transformation of precursor compounds like 6:2 polyfluoroalkyl phosphate (B84403) diester (6:2 diPAP) show the formation of PFPeA as a major degradation product, alongside other PFCAs like perfluorobutanoic acid (PFBA) and perfluorohexanoic acid (PFHxA). acs.orgnih.gov This highlights that smaller PFCAs are common transformation products within the broader PFAS class. researchgate.net
The table below lists key transformation products of PFCAs identified through computational modeling and related experimental studies.
Regulatory Science and Environmental Policy Research for Perfluorinated Carboxylic Acids
Development of Environmental Quality Standards and Guidelines
The establishment of environmental quality standards (EQS) and guidelines for PFAS, including short-chain compounds like ammonium (B1175870) perfluorovalerate, is a complex and ongoing process worldwide. Regulatory bodies are moving from a substance-by-substance approach to a class-based one, driven by concerns over the persistence and potential for adverse effects of all PFAS. bluefrogscientific.comcanada.ca
In the United States, the Environmental Protection Agency (EPA) has taken significant steps to regulate certain PFAS in drinking water. In April 2024, the EPA finalized a National Primary Drinking Water Regulation (NPDWR) establishing legally enforceable Maximum Contaminant Levels (MCLs) for six PFAS. enviroscienceinc.comepa.gov While this rule does not set a specific MCL for ammonium perfluorovalerate, it targets other short-chain compounds like GenX chemicals (HFPO-DA) and uses a Hazard Index approach for mixtures of certain PFAS, including PFHxS, PFNA, GenX, and PFBS. enviroscienceinc.comepa.gov This indicates a move towards regulating PFAS based on cumulative risk. epa.gov Public water systems are required to complete initial monitoring by 2027 and implement solutions to reduce PFAS levels exceeding MCLs by 2029. epa.govharvard.edu
The European Union has also implemented regulations that encompass short-chain PFAS. The recast Drinking Water Directive (DWD) limits 20 individual PFAS to 0.1 µg/L and the total concentration of all PFAS to 0.5 µg/L. rolandberger.com Furthermore, a proposal submitted by five member states in 2023 under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation aims to restrict the manufacture, use, and placing on the market of a wide range of PFAS, potentially including over 10,000 substances. bluefrogscientific.comrolandberger.comexponent.com This "Universal PFAS Restriction" proposal suggests concentration limits of 25 ppb for any individual PFAS and 250 ppb for the sum of PFAS in products. exponent.com
These evolving regulatory landscapes highlight a trend towards stricter controls on short-chain PFAS, although specific standards for this compound are not yet universally established.
Interactive Table: Selected Regulatory Actions on PFAS in Drinking Water
| Jurisdiction | Regulation/Guideline | Substance(s) Covered | Limit Value | Effective Date |
| United States (EPA) | National Primary Drinking Water Regulation (NPDWR) | PFOA, PFOS | 4 parts per trillion (ppt) each | 2029 (for implementation) |
| NPDWR | PFHxS, PFNA, GenX (HFPO-DA) | 10 ppt (B1677978) each | 2029 (for implementation) | |
| NPDWR | Mixtures of PFHxS, PFNA, GenX, PFBS | Hazard Index of 1.0 | 2029 (for implementation) | |
| European Union | Drinking Water Directive (DWD) | 20 specific PFAS | 0.1 µg/L (100 ppt) | In effect |
| DWD | Sum of all PFAS | 0.5 µg/L (500 ppt) | In effect | |
| Denmark | National Drinking Water Standard | Sum of PFAS-4 (PFOA, PFOS, PFNA, PFHxS) | 2 ppt | In effect |
| Germany | National Drinking Water Standard | Sum of PFAS-4 (PFOA, PFOS, PFNA, PFHxS) | 20 ppt | 2028 |
Strategies for Contamination Prevention and Source Management
Strategies to prevent contamination by this compound and other short-chain PFAS focus on managing their sources of release into the environment. As replacements for long-chain PFAS, short-chain alternatives were used in numerous industrial and consumer applications, leading to widespread environmental distribution. nih.gov
Key sources of PFAS contamination include:
Industrial Manufacturing: Facilities that produce or use PFAS in their processes are primary sources of environmental release. enviro.wiki
Wastewater Treatment Plants (WWTPs): WWTPs receive PFAS from industrial and domestic sources but are generally not effective at removing these persistent chemicals, thus becoming sources of contamination for surface waters. enviro.wiki
Firefighting Foams: Aqueous film-forming foams (AFFF) containing PFAS have been a significant source of contamination at airports and military sites. nih.govenviro.wiki While legacy foams contained long-chain PFAS, some newer formulations contain short-chain compounds. anteagroup.com
Landfills: Disposal of consumer and industrial products containing PFAS in landfills can lead to the release of these substances into leachate, which can contaminate groundwater and surface water. enviro.wikiswana.org Shorter-chain PFCAs are often more prevalent in landfill leachate due to their higher water solubility. swana.org
Contamination prevention strategies involve a multi-pronged approach. Regulatory actions, such as the proposed EU-wide restriction, aim to phase out the production and use of PFAS, which is the most effective way to prevent future contamination. bluefrogscientific.com For existing contamination, source management involves identifying and controlling releases from industrial sites and WWTPs. watertechnologies.com This includes implementing advanced treatment technologies to remove PFAS from industrial effluent and landfill leachate before discharge. swana.orgwaterandwastewater.com Additionally, there is a growing emphasis on finding non-fluorinated alternatives for applications where PFAS have been traditionally used. bluefrogscientific.com
Effectiveness of Regulatory Interventions on Environmental Concentrations
Regulatory interventions and voluntary industry phase-outs have demonstrated effectiveness in reducing environmental concentrations of targeted long-chain PFAS. Following the phase-out of PFOA and PFOS production by major manufacturers in the early 2000s, levels of these substances in human blood decreased. mdpi.com This success, however, led to the increased use of short-chain PFAS like this compound as substitutes. nih.govmdpi.com
The environmental challenge now lies in addressing the presence of these replacement short-chain PFAS. Due to their high mobility in water and extreme persistence, short-chain PFAS are now widely detected in water resources globally. nih.gov Regulatory actions are beginning to address this issue. For instance, the proposed EU restriction and the EPA's drinking water standards are expected to curb the release and reduce the presence of a broader range of PFAS, including short-chain variants, in the environment. bluefrogscientific.comenviroscienceinc.com
Monitoring data will be crucial for evaluating the effectiveness of these new, more comprehensive regulations. Establishing baseline environmental concentrations prior to the implementation of new rules allows for performance measurement and helps determine if further risk management actions are needed. canada.ca The expectation is that as regulations on short-chain PFAS and PFAS as a class become more stringent and widespread, their environmental concentrations will begin to decline over time, similar to the trend observed for PFOA and PFOS. mdpi.com
Challenges in Global Regulatory Harmonization for PFAS
A significant hurdle in managing the risks associated with this compound and other PFAS is the lack of global regulatory harmonization. complianceandrisks.com Different jurisdictions are adopting varied approaches, creating a complex and fragmented regulatory landscape for industries to navigate. bluefrogscientific.comecopulsenow.com
Key challenges include:
Differing Definitions: There is no single, universally accepted definition of what constitutes a PFAS, which can affect the scope of regulations. produktionnrw.orgmdpi.com
Varying Regulatory Approaches: The U.S. has largely focused on setting standards for specific PFAS in drinking water, while the EU is moving towards a broad, class-based restriction on the manufacture and use of thousands of PFAS chemicals. rolandberger.com3eco.com Meanwhile, regulations in the Asia-Pacific region are often influenced by the Stockholm Convention on Persistent Organic Pollutants (POPs), which targets specific, well-studied PFAS like PFOA, PFOS, and PFHxS. produktionnrw.org3eco.com
Inconsistent Standards: Permissible levels for PFAS in environmental media like drinking water vary significantly between countries and even between different states within the U.S. rolandberger.comanteagroup.com
Economic and Industrial Pressures: The widespread use of PFAS in many critical applications means that finding suitable alternatives can be challenging and costly, leading to industry pushback against broad restrictions. bluefrogscientific.commdpi.comnortonrosefulbright.com
These inconsistencies can lead to "regrettable substitutions," where a restricted chemical is replaced by another, less-regulated but potentially equally harmful substance from the same class. canada.ca Addressing these challenges requires greater international cooperation, sharing of scientific data, and a coordinated effort to develop harmonized standards and risk management strategies. complianceandrisks.commdpi.com
Research to Inform Risk Assessment Frameworks for Environmental Exposure
Developing robust risk assessment frameworks for environmental exposure to PFAS, including this compound, is a critical area of ongoing research. The vast number of PFAS compounds and the lack of toxicological data for most of them present a significant challenge. researchgate.net
Current research efforts are focused on several key areas:
Grouping and Mixture Toxicity: Given that exposure typically occurs to mixtures of various PFAS, research is underway to develop frameworks for assessing the cumulative risk. epa.govresearchgate.net The EPA's Hazard Index approach for certain PFAS in drinking water is an example of such a framework being put into practice. enviroscienceinc.com However, experts agree that grouping all PFAS together for risk assessment is inappropriate and that subgroups should be defined on a case-by-case basis. researchgate.net
Understanding Short-Chain PFAS Toxicity: While initially considered less bioaccumulative, the potential health effects of short-chain PFAS are still under investigation. enviro.wikiusc.edu Research is needed to fill data gaps on their toxicity to better inform risk assessments. bluefrogscientific.com
Persistence as a Hazard: There is a growing consensus that the extreme persistence of PFAS is a hazard in itself. nih.gov This has led to regulatory approaches, like the one proposed in the EU, that aim to restrict the entire class of PFAS to prevent long-term, irreversible environmental contamination and human exposure. nih.govepa.gov
Improving Analytical Methods: Standardized and accessible testing methods are needed to accurately measure low concentrations of a wide range of PFAS in various environmental media, which is essential for exposure assessment and regulatory compliance. exponent.com
The ultimate goal of this research is to move beyond a chemical-by-chemical risk assessment and develop more efficient and protective frameworks that can account for the unique properties of the entire PFAS class. epa.gov
Q & A
Q. What analytical methods are recommended for quantifying ammonium perfluorovalerate in environmental or biological samples?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard. A validated method involves using a linear gradient system with mobile phases containing 0.1% this compound in water (phase A) and acetonitrile (phase B), as described in HPLC protocols for PFAS analysis . Ensure calibration with certified reference materials and account for matrix effects in biological samples. Contradictions in recovery rates across studies often arise from differences in extraction techniques (e.g., solid-phase extraction vs. liquid-liquid partitioning), necessitating method optimization for specific matrices.
Q. How can researchers synthesize this compound with high purity for experimental use?
Synthesis typically involves neutralizing perfluorovaleric acid with ammonium hydroxide under controlled conditions. Key steps include:
- Purifying perfluorovaleric acid via distillation to remove fluorinated byproducts.
- Conducting the reaction in anhydrous solvents to avoid hydrolysis.
- Characterizing the product using nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm the absence of residual acids or ammonium salts of shorter-chain PFAS . Purity thresholds (>98%) are critical for reproducibility in toxicological studies.
Q. What are the established protocols for assessing the acute toxicity of this compound in model organisms?
Follow OECD Guidelines 203 (fish acute toxicity) or 423 (acute oral toxicity in rodents). Key considerations:
- Use dose ranges informed by structural analogs like ammonium perfluorooctanoate (APFO), which shows median lethal doses (LD50) of 430–680 mg/kg in rats .
- Monitor biomarkers such as liver enzyme levels (ALT, AST) and histopathological changes, as PFAS compounds exhibit hepatotoxicity .
- Include positive controls (e.g., APFO) and account for species-specific metabolic differences.
Advanced Research Questions
Q. How does the environmental persistence of this compound compare to other short-chain PFAS, and what factors influence its degradation?
this compound’s persistence is influenced by its perfluoroalkyl chain length (C5), which is shorter than legacy C8 compounds (e.g., APFO) but longer than C4 analogs. Key findings:
- Degradation rates in soil and water are slower than C4 derivatives due to stronger carbon-fluorine bonds but faster than C8 compounds .
- Advanced oxidation processes (e.g., UV/persulfate) degrade this compound into shorter-chain intermediates, but complete mineralization remains challenging .
- Contradictions in half-life data (e.g., 6 months vs. 2 years in groundwater) highlight variability in redox conditions and microbial communities across studies .
Q. What mechanistic insights explain the hepatotoxicity of this compound in mammalian systems?
Toxicity is linked to peroxisome proliferator-activated receptor alpha (PPARα) activation and mitochondrial dysfunction. Methodological approaches include:
- In vitro assays : Use HepG2 cells to measure PPARα transcriptional activity and reactive oxygen species (ROS) production.
- Omics integration : Combine transcriptomics (RNA-seq) and metabolomics to identify disrupted pathways, such as fatty acid β-oxidation .
- Comparative studies : Contrast effects with APFO, which induces hepatomegaly via similar mechanisms but with higher potency due to longer chain length .
Q. How can researchers address discrepancies in epidemiological data on occupational exposure to this compound?
Discrepancies often stem from variability in exposure quantification and confounding factors. Mitigation strategies:
- Use biomonitoring (e.g., serum PFAS levels) paired with air sampling in occupational settings.
- Apply longitudinal cohort designs to track health outcomes (e.g., liver function, lipid profiles) over time, as seen in APFO studies .
- Adjust for co-exposure to other PFAS using multivariate regression models.
Methodological Challenges and Contradictions
Q. Why do studies report conflicting bioaccumulation factors (BAFs) for this compound in aquatic organisms?
Variations arise from differences in:
- Test species: Fish with higher lipid content (e.g., trout) show higher BAFs than invertebrates.
- Exposure duration: Short-term studies underestimate BAFs compared to chronic exposure models .
- Analytical sensitivity: Lower detection limits in newer LC-MS/MS systems improve accuracy in tissue quantification .
Q. What experimental designs are recommended to resolve uncertainties in the reproductive toxicity of this compound?
Implement a tiered approach:
- Tier 1 : Screen for estrogenic/androgenic activity using reporter gene assays (e.g., ER/AR CALUX).
- Tier 2 : Conduct multi-generational rodent studies with dose ranges mimicking environmental exposure (e.g., 0.1–10 mg/kg/day).
- Tier 3 : Investigate transgenerational effects via epigenetic markers (e.g., DNA methylation in sperm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
